Cas no 61949-75-5 (4-Phenyl-tetrahydropyran-2-one)

4-Phenyl-tetrahydropyran-2-one structure
61949-75-5 structure
Product Name:4-Phenyl-tetrahydropyran-2-one
CAS No:61949-75-5
MF:C11H13NO
MW:175.227022886276
CID:502286
Update Time:2026-04-29

4-Phenyl-tetrahydropyran-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Phenyl-tetrahydropyran-2-one
    • 2H-Pyran-2-one,tetrahydro-4-phenyl-
    • 4-PHENYLPIPERIDIN-2-ONE
    • tetrahydro-4-phenyl-2H-Pyran-2-one
    • tetrahydro-4-phenylpyran-2-one
    • (4-biphenyl)boronic acid
    • (4-biphenyl)dihydroxyborane
    • 3-phenyltetrahydro-2-pyranone
    • 4-(phenyl)phenyl boronic acid
    • 4-(phenyl)tetrahydro-2H-pyran-2-one
    • 4-Biphenylboronic acid
    • 4-phen
    • 4-phenylphenylboronic acid
    • 4-phenyltetrahydro-2H-pyran-2-one
    • 4-phenyl-tetrahydro-pyran-2-one
    • biphenyl-4-boronic acid
    • Biphenylboronic acid
    • para-biphenylboronic acid
    • rac-4-phenyltetrahydro-2H-pyran-2-one

Computed Properties

  • Exact Mass: 176.08376

Experimental Properties

  • PSA: 26.3

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4-Phenyl-tetrahydropyran-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:61949-75-5)4-Phenyl-tetrahydropyran-2-one
Order Number:A833500
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:33
Price ($):774.0
Email:sales@amadischem.com

Additional information on 4-Phenyl-tetrahydropyran-2-one

Comprehensive Overview of 4-Phenyl-tetrahydropyran-2-one (CAS No. 61949-75-5): Properties, Applications, and Industry Insights

4-Phenyl-tetrahydropyran-2-one (CAS No. 61949-75-5) is a versatile organic compound with a unique structural framework, combining a phenyl group with a tetrahydropyran-2-one moiety. This heterocyclic ketone has garnered significant attention in pharmaceutical, fragrance, and specialty chemical industries due to its synthetic utility and bioactive potential. Researchers and manufacturers frequently search for terms like "4-Phenyl-tetrahydropyran-2-one synthesis", "CAS 61949-75-5 suppliers", and "tetrahydropyranone derivatives applications", reflecting its commercial and academic relevance.

The compound's molecular formula (C11H12O2) and structural features make it a valuable intermediate in organic synthesis. Its lipophilic nature and hydrogen-bond acceptor capacity contribute to its role in designing drug candidates, particularly for CNS-targeted therapies—a trending topic in AI-driven drug discovery platforms. Recent patents highlight its use in flavor enhancers and non-toxic plasticizers, aligning with the global shift toward sustainable chemicals.

Analytical studies of 61949-75-5 reveal a melting point range of 45-48°C and characteristic IR absorption bands at 1720 cm-1 (C=O stretch), making it identifiable via spectroscopic techniques. These properties are critical for quality control, as queried in searches like "4-Phenyl-tetrahydropyran-2-one HPLC method". The compound's stability under ambient conditions facilitates storage and handling, though inert atmosphere is recommended for long-term preservation.

In green chemistry applications—a hotspot in 2024—researchers exploit 4-Phenyl-tetrahydropyran-2-one as a biodegradable template for polymer modifications. Its low ecotoxicity profile meets REACH compliance standards, addressing ESG (Environmental, Social, and Governance) concerns raised by investors. This aligns with frequent searches for "eco-friendly heterocycles" and "CAS 61949-75-5 SDS" (Safety Data Sheet).

The pharmaceutical sector values this compound for constructing chiral auxiliaries and pro-drug scaffolds, particularly in neuroprotective agent development. Computational chemistry studies (often searched as "4-Phenyl-tetrahydropyran-2-one docking studies") suggest its potential to modulate GABA receptors—a target in anxiety disorder research. However, unlike regulated substances, it remains unclassified under international drug control treaties.

Industrial-scale production typically employs Pd-catalyzed coupling or microwave-assisted cyclization, with optimization strategies documented in recent open-access journals. Supply chain data indicates growing demand from Asia-Pacific markets, driven by generic API (Active Pharmaceutical Ingredient) manufacturers. Users often seek "4-Phenyl-tetrahydropyran-2-one price trends" and "CAS 61949-75-5 technical dossier" for procurement decisions.

Emerging applications include its use in OLED materials as an electron-transport moiety, coinciding with the flexible electronics boom. Patent analyses reveal novel derivatives for UV-stabilizers in packaging—addressing the microplastic reduction movement. These innovations respond to search trends like "tetrahydropyranone advanced materials" and "61949-75-5 patent landscape".

For analytical chemists, GC-MS libraries list characteristic fragmentation patterns (m/z 91 for benzyl ions), aiding in impurity profiling. This data is crucial for compliance with ICH Q3 guidelines—a frequent query among quality assurance professionals. The compound's logP value (~1.8) also makes it a reference standard in ADMET prediction software validation.

In academic settings, 4-Phenyl-tetrahydropyran-2-one serves as a model substrate for teaching retrosynthetic analysis and ring-closing metathesis. Its inclusion in open educational resources (OERs) has increased, matching pedagogical searches for "heterocycle synthesis lab protocols". Safety-conscious users appreciate its non-hazardous classification under GHS, unlike many aromatic ketones.

Future prospects include exploration in catalysis (as a ligand precursor) and cosmetic preservatives—areas gaining traction in bio-based formulations. With the fine chemicals market projected to grow at 5.8% CAGR (2024-2030), CAS 61949-75-5 exemplifies how niche intermediates can bridge traditional synthesis and cutting-edge applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61949-75-5)4-Phenyl-tetrahydropyran-2-one
A833500
Purity:99%
Quantity:1g
Price ($):774.0
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